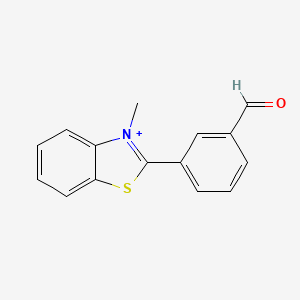
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a chemical compound that belongs to the class of benzothiazolium derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 3-formylphenylboronic acid with 3-methyl-1,3-benzothiazolium salts. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium, under mild conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 2-(3-Hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 2-(3-Nitrophenyl)-3-methyl-1,3-benzothiazol-3-ium.
科学研究应用
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
作用机制
The mechanism of action of 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiazolium ring can interact with DNA or RNA, potentially affecting gene expression and cellular functions .
相似化合物的比较
Similar Compounds
- 2-(3-Formylphenyl)-1,3-benzothiazol-3-ium
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 2-(3-Carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
Uniqueness
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a formyl group and a methyl group on the benzothiazolium ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
503855-05-8 |
|---|---|
分子式 |
C15H12NOS+ |
分子量 |
254.3 g/mol |
IUPAC 名称 |
3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H12NOS/c1-16-13-7-2-3-8-14(13)18-15(16)12-6-4-5-11(9-12)10-17/h2-10H,1H3/q+1 |
InChI 键 |
CIUSIGXEZAVCMV-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
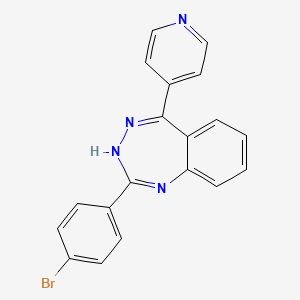
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
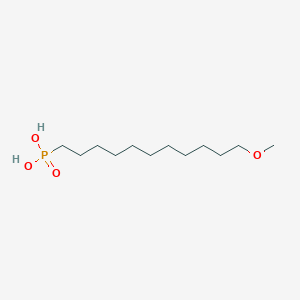

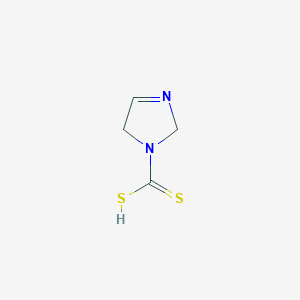
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
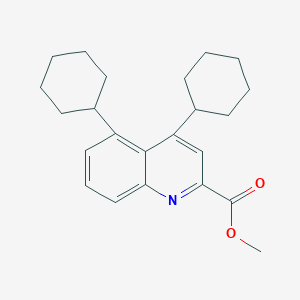

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
